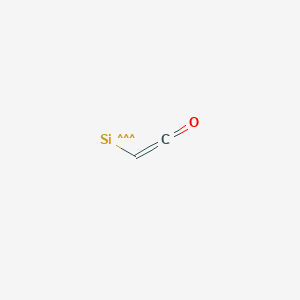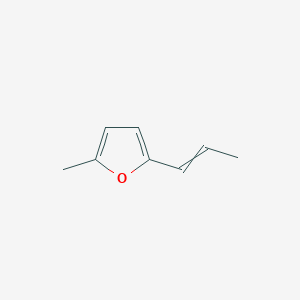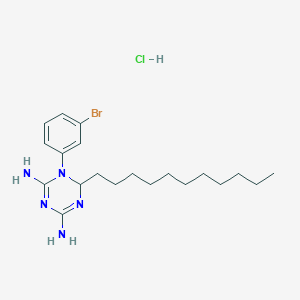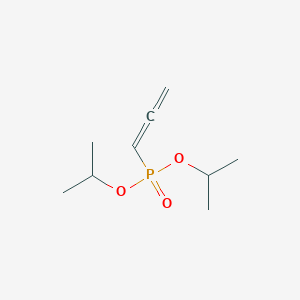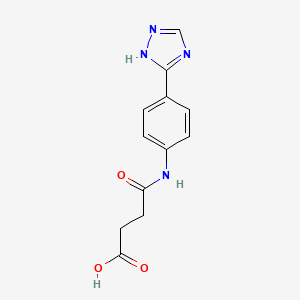
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is a compound that features a succinanilic acid moiety linked to a 1H-1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the 1H-1,2,4-triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- typically involves the formation of the 1H-1,2,4-triazole ring followed by its attachment to the succinanilic acid moiety. One common method for synthesizing 1H-1,2,4-triazole derivatives involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents for several hours.
Industrial Production Methods
Industrial production of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt biological pathways . The compound’s ability to interact with various biological targets makes it a versatile tool in medicinal chemistry and drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A basic triazole ring structure used in various pharmaceuticals.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: A compound with similar structural features but different biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with applications in anticancer research.
Uniqueness
Succinanilic acid, p-(1H-1,2,4-triazol-5-yl)- is unique due to the combination of the succinanilic acid moiety and the 1H-1,2,4-triazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
4922-55-8 |
|---|---|
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
4-oxo-4-[4-(1H-1,2,4-triazol-5-yl)anilino]butanoic acid |
InChI |
InChI=1S/C12H12N4O3/c17-10(5-6-11(18)19)15-9-3-1-8(2-4-9)12-13-7-14-16-12/h1-4,7H,5-6H2,(H,15,17)(H,18,19)(H,13,14,16) |
Clave InChI |
KAXIIMZTKRDYBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=NN2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



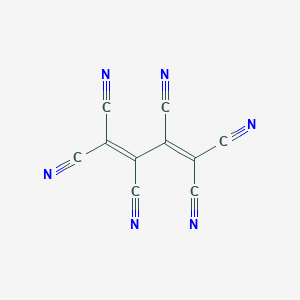
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

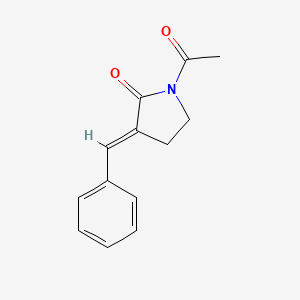
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)
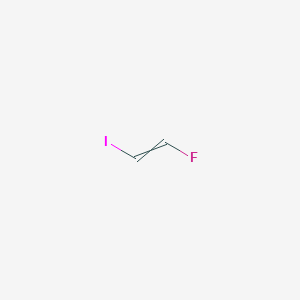
![Benzamide,n-[(4-aminophenyl)sulfonyl]-2-hydroxy-](/img/structure/B14739995.png)
